![molecular formula C19H19N3O6 B4840424 METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE](/img/structure/B4840424.png)
METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE
Descripción general
Descripción
METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound with a molecular formula of C18H24N2O4 This compound is known for its unique structural features, which include a nitrobenzoate group, an isopropylamino group, and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multiple steps. One common method includes the following steps:
Amidation: The formation of an amide bond between the isopropylamino group and the carbonyl group.
Coupling Reaction: The coupling of the anilino group to the carbonyl group.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Various halogenating agents and bases can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 3-({3-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)BENZOATE
- 2-({3-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)BENZOIC ACID
Uniqueness
METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 3-nitro-5-[[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-11(2)20-18(24)15-6-4-5-7-16(15)21-17(23)12-8-13(19(25)28-3)10-14(9-12)22(26)27/h4-11H,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJZQZDHDQZTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4840358.png)
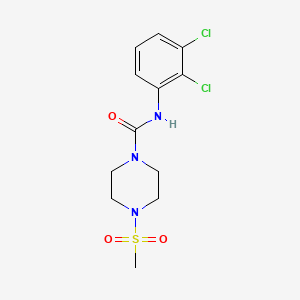
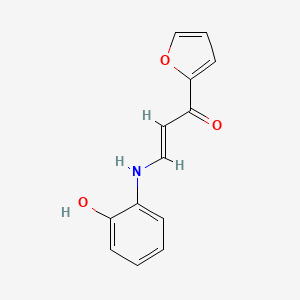
![methyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4840372.png)

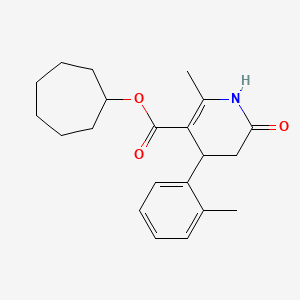
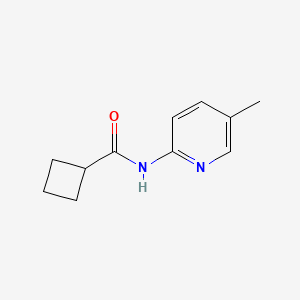
![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)


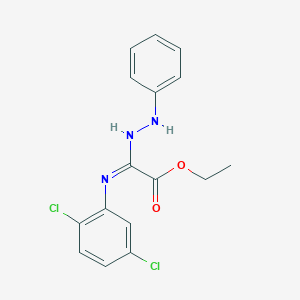
![4-bromo-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4840422.png)
![2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4840432.png)
![9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE](/img/structure/B4840440.png)
